molecular formula C12H17N3O2 B2627197 Methyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate CAS No. 2140305-83-3

Methyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate

Cat. No. B2627197
CAS RN: 2140305-83-3
M. Wt: 235.287
InChI Key: GGLBMWFODXKHDS-UHFFFAOYSA-N
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Description

“Methyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate” is a chemical compound with the molecular formula C12H17N3O2. It is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom and five carbon atoms .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing piperidine derivatives. These methods include cyclization, ring annulation, cycloaddition, direct C-H arylation, and others .


Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . Its boiling point is 185-186.5°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of derivatives related to Methyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate has been explored for their potential use in creating a wide array of biologically active compounds. For example, the study of the synthesis of 6-oxopiperidine-2-carboxylate derivatives confirmed the cis configuration of the piperidine ring and investigated the impact of substituents on the tetrazole ring, suggesting a methodology for constructing compounds with potential biological activities (Lenda et al., 2004).

Potential Medical Imaging Applications

  • Research into N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has demonstrated its utility as a new potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation, showing the versatility of methylpiperazine derivatives in the development of diagnostic tools (Wang et al., 2018).

Enzyme Inhibition for Therapeutic Applications

  • The development of compounds like 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate as PET tracers for imaging fatty acid amide hydrolase in the brain illustrates the compound's contribution to understanding and potentially treating neurological conditions (Kumata et al., 2015).

Synthesis of Novel Compounds for Various Biological Activities

  • The creation of novel annelated 2-oxopiperazines by interacting with N-arylmaleimides demonstrates the synthetic versatility of piperazine derivatives, suggesting a pathway for the development of compounds with unique biological activities (Svetlana et al., 2015).

Future Directions

While specific future directions for “Methyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate” were not found, piperidine derivatives are an important synthetic medicinal block for drug construction. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

methyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-6-13-7-11(14-9)15-5-3-4-10(8-15)12(16)17-2/h6-7,10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLBMWFODXKHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCC(C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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